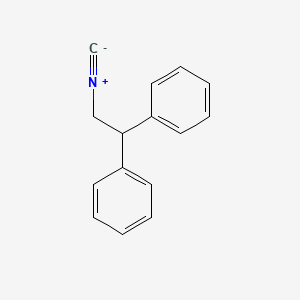
2,2-Diphenylethylisocyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenylethylisocyanide is an organic compound characterized by the presence of an isocyanide group attached to a 2,2-diphenylethyl moiety
Applications De Recherche Scientifique
2,2-Diphenylethylisocyanide has a wide range of applications in scientific research:
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H315-H319-H331-H335 . This indicates that it is toxic if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, toxic if inhaled, and may cause respiratory irritation . The safety data sheet (SDS) provides more detailed safety information .
Mécanisme D'action
Target of Action
A receptor is a cellular component that the drugs bind to and produce cellular action .
Mode of Action
This interaction can result in a variety of effects, depending on the nature of the drug and the target .
Biochemical Pathways
Drugs typically exert their effects by influencing biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that these properties can significantly impact a drug’s bioavailability .
Result of Action
It is generally understood that drugs can have a wide range of effects at the molecular and cellular level, depending on their mechanism of action .
Action Environment
It is known that environmental factors can significantly impact the action of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Diphenylethylisocyanide can be synthesized through several methods. One common approach involves the reaction of N-(2,2-diphenylethyl)formamide with phosphorus pentachloride (PCl5) to form the corresponding isocyanide . The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diphenylethylisocyanide undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Multicomponent Reactions: The compound is known to participate in multicomponent reactions such as the Ugi reaction, where it reacts with amines, carbonyl compounds, and acids to form complex products.
Common Reagents and Conditions:
Oxidation: DMSO and trifluoroacetic anhydride.
Substitution: Various nucleophiles under controlled conditions.
Multicomponent Reactions: Amines, carbonyl compounds, and acids.
Major Products Formed:
Oxidation: Corresponding isocyanates.
Substitution: Products with substituted nucleophiles.
Multicomponent Reactions: Complex products with multiple functional groups.
Comparaison Avec Des Composés Similaires
- Phenyl isocyanide
- Benzyl isocyanide
- 2,2-Diphenylacetonitrile
Comparison: 2,2-Diphenylethylisocyanide is unique due to its 2,2-diphenylethyl moiety, which imparts distinct chemical properties compared to other isocyanides. This structural feature enhances its reactivity and makes it suitable for specific applications in multicomponent reactions and the synthesis of complex molecules .
Propriétés
IUPAC Name |
(2-isocyano-1-phenylethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-16-12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPPKVDKFJRSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
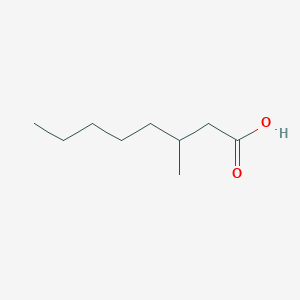
![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(5-phenyl-1,2-oxazole-3-carbonyl)-1,4-diazepane](/img/structure/B2743839.png)
![2-{[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2743840.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)butanamide](/img/structure/B2743843.png)
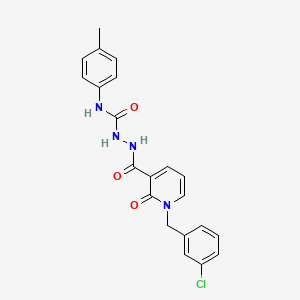
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(o-tolyloxy)acetamide](/img/structure/B2743847.png)
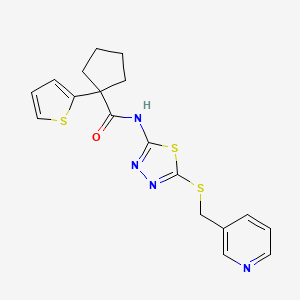
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)
![N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B2743855.png)
![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-(thiophene-3-carbonyl)piperazine](/img/structure/B2743856.png)
![2-(Benzylsulfanyl)-4-phenyl-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2743857.png)
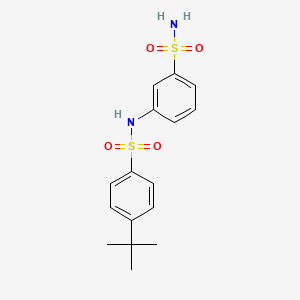
![4-[(3-Chlorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2743861.png)
